molecular formula C9H7ClN2S B097131 1-(4-chlorophenyl)-1H-imidazole-2-thiol CAS No. 17452-12-9

1-(4-chlorophenyl)-1H-imidazole-2-thiol

Cat. No. B097131
CAS RN: 17452-12-9
M. Wt: 210.68 g/mol
InChI Key: QJWMVYCYPCPSKK-UHFFFAOYSA-N
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Description

The compound of interest, 1-(4-chlorophenyl)-1H-imidazole-2-thiol, is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives have been extensively studied due to their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. Although the specific compound is not directly studied in the provided papers, related structures have been synthesized and analyzed, offering insights into the potential properties and applications of the compound .

Synthesis Analysis

The synthesis of imidazole derivatives often involves the use of microwave-assisted methods, as seen in the synthesis of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole . This approach is advantageous due to its efficiency and the ability to produce compounds with high purity. The synthesis of related compounds typically involves the formation of the imidazole ring followed by the introduction of substituents at various positions on the ring, which can significantly influence the biological activity and physical properties of the resulting compound.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often characterized by X-ray diffraction (XRD) studies, which provide detailed information about the crystal system, space group, and unit cell parameters . The imidazole ring usually adopts a planar conformation, and the substituents can influence the overall geometry of the molecule, including dihedral angles and intermolecular interactions such as hydrogen bonding and π-π stacking.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the imidazole ring and the substituents attached to it. The presence of a chlorophenyl group, as seen in the compounds studied, suggests potential reactivity in nucleophilic substitution reactions, which could be utilized in further chemical modifications . The specific reactivity patterns would depend on the nature of the substituents and the position of the imidazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's polarity, solubility, and melting point. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties and potentially enhance the material's suitability for applications such as nonlinear optical (NLO) materials . Theoretical calculations, including density functional theory (DFT), are often employed to predict these properties and to understand the electronic behavior of these compounds .

Scientific Research Applications

Corrosion Inhibition

1-(4-chlorophenyl)-1H-imidazole-2-thiol shows potential as a corrosion inhibitor. A study on the adsorption and corrosion inhibition properties of two imidazole derivatives, including 1-(4-chlorophenyl)-1H-imidazole-2-thiol, found that they impart high resistance and behave as mixed-type inhibitors, especially for mild steel in sulfuric acid medium. The effectiveness increases with the concentration of the inhibitor (Ouakki et al., 2019).

Crystallography and Synthesis

The compound has been synthesized and analyzed for its crystal structure, confirming its stability and providing insights into its molecular conformation. This understanding is crucial for its application in various fields, including material science and pharmaceuticals (Saberi et al., 2009).

Antifungal Properties

1-(4-chlorophenyl)-1H-imidazole-2-thiol has demonstrated potent antifungal properties, particularly against Candida albicans infections. This suggests its potential use in developing antifungal treatments (Walker et al., 1978).

Electrochemical and Thermodynamic Properties

The compound's electrochemical and thermodynamic properties have been extensively studied, providing insights into its behavior in various chemical reactions and potential applications in electrochemistry and material science (Po et al., 1991).

Antimicrobial Applications

1-(4-chlorophenyl)-1H-imidazole-2-thiol and its derivatives have been explored for their antimicrobial activities, showing promise against a range of bacterial and fungal pathogens. This opens avenues for its use in developing new antimicrobial agents (Dawane et al., 2010).

Drug Development and Molecular Interactions

The compound has been a focus in the synthesis and study of various pharmaceutical agents, owing to its structural and chemical properties that contribute to its interaction with biological systems. These studies are crucial for the development of new therapeutic drugs (Nural et al., 2018).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound. It includes toxicity information, safety precautions, and first aid measures.


Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses, improvements, or modifications to the compound.


properties

IUPAC Name

3-(4-chlorophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWMVYCYPCPSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CNC2=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353294
Record name 1-(4-chlorophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827966
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-chlorophenyl)-1H-imidazole-2-thiol

CAS RN

175673-63-9, 17452-12-9
Record name 1-(4-chlorophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17452-12-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AK Dhawas, SS Thakare - Rasayan J. Chem, 2011 - rasayanjournal.co.in
3-chloro-2, 4-pentanedione on cyclisation with potassium thiocyanate and 4-chloroanilline gives 1-[1-(4-chlorophenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone which on …
Number of citations: 2 rasayanjournal.co.in

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